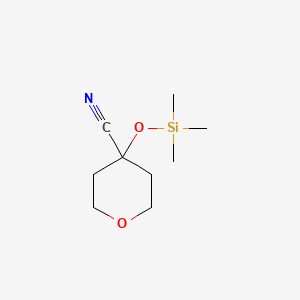
N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can vary depending on the substituents. For example, the molecular formula of N-(1,3-Benzoxazol-6-yl)acrylamide is C10H8N2O2 , and that of N-(1,3-benzoxazol-6-yl)-3-sulfanylpropanamide is C10H10N2O2S .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
作用機序
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It is known that thiourea derivatives have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including coordination to metal ions.
Biochemical Pathways
Benzoxazole derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical properties of a compound often influence its pharmacokinetic behavior
Result of Action
Benzoxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of a compound can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
実験室実験の利点と制限
N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory in large quantities. This compound is also stable under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability in vivo.
将来の方向性
There are several potential future directions for research on N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea. One potential direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to understand the mechanism of action of this compound and to identify the specific molecular targets that are involved in its pharmacological effects. Another potential direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Future studies may also focus on developing new synthetic methods for the synthesis of this compound and its analogs with improved pharmacological properties.
合成法
N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea can be synthesized using several methods, including the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a white crystalline solid with a high yield. Other methods of synthesis involve the reaction of 2-aminobenzoxazole with benzoyl chloride followed by the reaction with thiourea.
科学的研究の応用
N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea has been the focus of several scientific studies due to its potential application in various fields. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit significant anti-inflammatory and analgesic properties. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(1,3-benzoxazol-6-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(10-4-2-1-3-5-10)18-15(21)17-11-6-7-12-13(8-11)20-9-16-12/h1-9H,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFZZJRMDBXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)



![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)





![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2950055.png)

![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)